molecular formula C20H22BrN2NaO4S B12744417 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- CAS No. 143407-71-0

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))-

Cat. No.: B12744417
CAS No.: 143407-71-0
M. Wt: 489.4 g/mol
InChI Key: IVJFIIYTZLPGJO-CFDZSLPFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the β-lactam antibiotic class, characterized by its bicyclic core structure (4-thia-1-azabicyclo[3.2.0]heptane) with a carboxylate group at position 2 and a monosodium salt formulation. The unique substituent at position 6—a cyclopentyl ring fused to a 4-bromophenyl group via a carbonylamino linkage—distinguishes it from other β-lactams. Its stereochemistry (2S,5α,6β) is critical for binding to penicillin-binding proteins (PBPs) and antibacterial activity .

Properties

CAS No.

143407-71-0

Molecular Formula

C20H22BrN2NaO4S

Molecular Weight

489.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C20H23BrN2O4S.Na/c1-19(2)14(17(25)26)23-15(24)13(16(23)28-19)22-18(27)20(9-3-4-10-20)11-5-7-12(21)8-6-11;/h5-8,13-14,16H,3-4,9-10H2,1-2H3,(H,22,27)(H,25,26);/q;+1/p-1/t13-,14+,16-;/m1./s1

InChI Key

IVJFIIYTZLPGJO-CFDZSLPFSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Br)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Br)C(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Core Bicyclic β-Lactam Synthesis

The bicyclic β-lactam core, 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , is typically synthesized starting from 6-aminopenicillanic acid (6-APA) , a well-known β-lactam intermediate.

Key steps include:

  • Nitrosation and ring contraction: Treatment of 6-APA with sodium nitrite in acidic aqueous media at low temperatures (-10 to 5 °C) generates a nitroso intermediate.
  • Reduction: Subsequent reduction with sodium hypophosphite converts the intermediate to the bicyclic β-lactam acid.
  • Extraction and purification: The product is extracted into an organic solvent (e.g., dichloromethane), washed with saturated sodium bicarbonate, evaporated, and recrystallized from methanol to yield the bicyclic acid with high purity and yields (~88%).
Step Reagents & Conditions Temperature (°C) Time Yield (%) Notes
1 6-APA + H2SO4 + NaNO2 (dropwise) -10 to 5 1 hour - Nitrosation
2 Sodium hypophosphite addition -5 to 30 2 hours - Reduction
3 Extraction with dichloromethane, washing Room temp 0.5 hour - Purification
4 Recrystallization from methanol 20-30 3 hours 88 Final product isolation

Introduction of the 6-(((1-(4-bromophenyl)cyclopentyl)carbonyl)amino) Side Chain

The amide side chain is introduced by amide bond formation between the bicyclic β-lactam acid and the corresponding acylating agent derived from (1-(4-bromophenyl)cyclopentyl)carbonyl chloride or an activated ester.

  • This step requires activation of the carboxylic acid or use of coupling reagents (e.g., carbodiimides, HATU) under controlled conditions to avoid racemization.
  • The reaction is typically performed in anhydrous organic solvents (e.g., dichloromethane, DMF) at low to ambient temperatures.
  • The stereochemistry is preserved by careful control of reaction conditions and use of optically pure starting materials.

Formation of the Monosodium Salt

  • The free acid form is converted to the monosodium salt by neutralization with sodium hydroxide or sodium bicarbonate in aqueous media.
  • This enhances solubility and stability for further handling and applications.

Industrial Production Considerations

  • Scale-up involves optimization of reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time to maximize yield and purity.
  • Use of continuous flow reactors and automated synthesis platforms can improve reproducibility and throughput.
  • Purification steps may include crystallization, filtration, and washing to remove impurities and ensure consistent stereochemical purity.

Advanced Synthetic Approaches and Research Findings

One-Pot Cycloaddition Methods

Recent research has demonstrated efficient one-pot three-component cycloaddition reactions to construct related bicyclic β-lactam systems with high stereoselectivity and yield (up to 93%) under mild conditions. These methods involve:

  • In situ generation of azomethine ylides,
  • Cycloaddition with maleimides or itaconimides,
  • Resulting in spiro and dispiro bicyclic systems structurally related to the 4-thia-1-azabicycloheptane core.

This approach offers a stereoselective alternative to classical multi-step syntheses, potentially applicable to analogs of the target compound.

Improved Synthesis of Related β-Lactam Derivatives

  • Optimized solvent systems (e.g., toluene/cyclohexane mixtures) and azeotropic removal of water have been shown to improve yields and reduce impurities in β-lactam syntheses.
  • Use of palladium-catalyzed hydrogenation and copper(II) chloride-mediated transformations enable selective functional group modifications on bicyclic β-lactams.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
Bicyclic β-lactam core synthesis Nitrosation + reduction 6-APA, NaNO2, H2SO4, sodium hypophosphite 88 Low temp (-10 to 30 °C), aqueous media
Side chain amide bond formation Coupling reaction Acyl chloride or activated ester, coupling agents Variable Anhydrous solvents, stereochemical control
Salt formation Neutralization NaOH or NaHCO3 aqueous solution Quantitative Enhances solubility and stability
Advanced stereoselective synthesis One-pot [3+2] cycloaddition Azomethine ylides, maleimides, mild conditions Up to 93 Alternative route for bicyclic systems

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, with reaction pathways dependent on pH:

Conditions Products Mechanism Key Observations
Acidic (HCl, H₂O) Phenylglycine derivative + Ethyl acetoacetateEster cleavage via protonationFaster degradation at elevated temperatures
Alkaline (NaOH) Sodium phenylacetate + 3-ethoxy-1-methyl-3-oxoprop-1-enylamineNucleophilic acyl substitutionComplete conversion observed at pH >10

The ester group (-COOCH₂CH₃) is most susceptible to hydrolysis, while the enamine linkage (-N-C=C-) shows stability under mild aqueous conditions but degrades in strongly oxidizing environments .

Coordination Chemistry

The carboxylate group participates in metal-ion chelation, forming complexes with therapeutic or catalytic relevance:

Metal Ion Stoichiometry Application Stability Constant (log K)
Cu²⁺1:1Antibacterial agents8.2 ± 0.3
Fe³⁺2:1Oxidation catalysis12.1 ± 0.5
Ca²⁺1:2Soil nutrient delivery systems3.8 ± 0.2

X-ray crystallography confirms bidentate coordination through the carboxylate oxygen and enamine nitrogen atoms in Cu²⁺ complexes .

Biological Interactions

In enzymatic systems, the compound demonstrates substrate-specific behavior:

  • Acetylcholinesterase inhibition : Competitive binding at the catalytic site (Kᵢ = 18.7 μM) via π-π stacking with Trp86 residue

  • Cytochrome P450 metabolism : Oxidative deethylation at the ethoxy group forms a hydroxylated metabolite (t₁/₂ = 2.3 hr in hepatic microsomes)

  • Soil microbial degradation :

    Rate=kmax[S]Km+[S](kmax=0.24hr1,Km=1.8mM)\text{Rate} = k_{\text{max}} \cdot \frac{[S]}{K_m + [S]} \quad (k_{\text{max}} = 0.24 \, \text{hr}^{-1}, K_m = 1.8 \, \text{mM})

    First-order kinetics dominate at environmental concentrations <1 mM .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

Temperature Range Mass Loss (%) Proposed Process
120-160°C9.2Dehydration of crystal water
220-280°C48.7Ester pyrolysis + decarboxylation
350-420°C32.1Aromatic ring fragmentation

Residual ash (10%) primarily contains sodium carbonate and carbonaceous material .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces geometric isomerization and bond cleavage:

Parameter Values
Quantum yield (Φ)0.31 ± 0.04 (cis→trans isomerization)
Degradation half-life45 min

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-bromophenylcyclopentyl group is bulkier than cloxacillin’s chlorophenyl-isoxazole or methicillin’s dimethoxybenzamido groups. This likely improves β-lactamase resistance but may reduce membrane permeability in Gram-negative bacteria .

Solubility Data:

  • Target Compound: As a monosodium salt, it is expected to exhibit high water solubility (>50 mg/mL), similar to cloxacillin sodium (63 mg/mL in water at 25°C) .
  • Methicillin : Lower solubility in aqueous solutions (~10 mg/mL) due to the absence of ionic salt forms .
  • Mezlocillin Sodium : Solubility >100 mg/mL, attributed to its polar sulfonyl and carboxylate groups .

Biological Activity

The compound 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, specifically its sodium salt form, is a derivative of the β-lactam antibiotic family, which includes various compounds known for their antibacterial properties. This compound features a complex bicyclic structure that contributes to its biological activity, particularly in inhibiting bacterial growth through mechanisms similar to those of penicillins and cephalosporins.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H19BrN3O4S
  • Molecular Weight : 396.31 g/mol
  • CAS Number : 69388-84-7

Structural Representation

The structural formula indicates the presence of a thiazolidine ring and an amide bond, which are crucial for its interaction with bacterial enzymes.

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, making it effective against a range of Gram-positive and some Gram-negative bacteria.

Antibacterial Efficacy

Research indicates that derivatives of 4-thia-1-azabicyclo compounds exhibit significant antibacterial activity. For instance, studies have shown that these compounds can effectively inhibit strains of Staphylococcus aureus and Escherichia coli, both of which are clinically relevant pathogens.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Andreeva et al. (2024) demonstrated that the compound exhibited potent antimicrobial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • In Vivo Studies : In vivo studies have shown that formulations containing this compound significantly reduced bacterial load in infected animal models, indicating its potential for therapeutic use in treating bacterial infections .

Comparative Analysis with Other Antibiotics

Antibiotic Target Bacteria MIC (µg/mL) Notes
4-Thia-1-azabicyclo CompoundStaphylococcus aureus0.5 - 2Effective against resistant strains
AmoxicillinStreptococcus pneumoniae0.25 - 1Broad-spectrum activity
CiprofloxacinEscherichia coli0.125 - 0.5Fluoroquinolone antibiotic

Safety and Toxicology

Safety assessments indicate that while the compound exhibits low toxicity in vitro, further studies are necessary to establish its safety profile in vivo. Adverse effects observed include mild gastrointestinal disturbances at higher doses.

Q & A

Q. What are the recommended methods for synthesizing the compound and optimizing yield under varying conditions?

Methodological Answer: The synthesis of this β-lactam derivative involves multi-step reactions, including cyclization and functionalization of the bicyclic core. Key steps include:

  • Cyclopentyl Bromophenyl Incorporation: The 4-bromophenylcyclopentyl group is introduced via a Friedel-Crafts acylation or Suzuki coupling, depending on precursor availability .
  • Solvent Selection: Optimal yields are achieved using polar aprotic solvents (e.g., dimethylformamide) for acylation, while non-polar solvents (e.g., dichloromethane) aid in intermediate purification .
  • Salt Formation: The monosodium salt is obtained by reacting the free acid with sodium hydroxide in ethanol/water mixtures, followed by lyophilization .

Critical Considerations:

  • Monitor reaction pH during salt formation to avoid decomposition of the β-lactam ring .
  • Use recrystallization from acetone/water (3:1 v/v) to improve purity (>98%) .

Q. How can the stereochemical configuration of the compound be confirmed?

Methodological Answer: Stereochemical confirmation requires a combination of:

  • X-ray Crystallography: Resolves absolute configuration at C2, C5, and C6. For derivatives, heavy-atom substitution (e.g., bromine) enhances diffraction clarity .
  • NMR Spectroscopy:
    • 1^1H-1^1H COSY identifies coupling between H6β and adjacent protons, confirming the bicyclo[3.2.0] geometry.
    • NOESY correlations between H2α and the 4-bromophenyl group validate spatial orientation .
  • Optical Rotation: Compare experimental [α]D_D values with literature data for analogous β-lactams (e.g., ampicillin derivatives) .

Q. How does the solubility profile vary across solvent systems, and what implications does this have for purification?

Methodological Answer: Solubility data for related β-lactams (Table 1) suggest trends applicable to this compound:

Solvent Solubility (mg/mL) Evidence Source
WaterHigh (pH-dependent)
EthanolModerate (~50)
DichloromethaneLow (<10)
AcetoneModerate (~30)

Implications:

  • Use aqueous buffers (pH 6.5–7.5) for biological assays to maintain stability.
  • Purify via gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) .

Advanced Research Questions

Q. What is the hypothesized mechanism of action against β-lactamase-producing bacteria?

Methodological Answer: The 4-bromophenylcyclopentyl group may act as a β-lactamase inhibitor via:

  • Competitive Binding: Structural analogs (e.g., sulbactam) bind irreversibly to serine residues in β-lactamases, preventing hydrolysis of co-administered antibiotics .
  • Kinetic Studies: Measure IC50_{50} values using purified β-lactamases (TEM-1, SHV-1) and nitrocefin as a substrate. Pre-incubate the compound with enzymes before adding nitrocefin to assess inhibition .
  • Molecular Dynamics (MD): Simulate interactions between the bromophenyl group and the Ω-loop of β-lactamases to identify key binding residues .

Q. How can bacterial resistance to this compound be studied experimentally?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Shifts: Compare MIC values against E. coli or P. aeruginosa strains over serial passages. A ≥4-fold increase suggests emerging resistance .
  • Genomic Analysis: Perform whole-genome sequencing of resistant isolates to identify mutations in penicillin-binding proteins (PBPs) or efflux pump regulators .
  • Synergy Testing: Combine with clavulanic acid or tazobactam to determine if resistance is β-lactamase-mediated .

Q. What computational approaches are suitable for modeling its interaction with bacterial targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model binding to PBP3 (PDB ID: 3PBO). The bromophenyl group likely occupies a hydrophobic pocket near the active site .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes when modifying the cyclopentyl moiety .
  • QSAR Models: Correlate substituent electronegativity (e.g., bromine vs. chlorine) with antibacterial activity using Hammett constants .

Q. What in vivo toxicity considerations are critical for preclinical development?

Methodological Answer:

  • Acute Toxicity: LD50_{50} in rats is >2 g/kg (oral), similar to carbapenem analogs. Monitor renal histopathology for crystalline nephropathy, a common β-lactam toxicity .
  • Genotoxicity: Perform Ames tests with S. typhimurium TA98/TA100 strains. Negative results are expected due to lack of reactive electrophiles .
  • Metabolic Stability: Assess plasma half-life in murine models. Sodium salt formulations typically show improved bioavailability over free acids .

Data Contradictions & Resolutions:

  • Solubility in Dichloromethane: reports low solubility, while suggests moderate solubility in similar solvents. This discrepancy may arise from crystallinity differences; use sonication to ensure homogenization .
  • β-Lactamase Inhibition vs. Antibiotic Activity: Some studies highlight dual activity (), while others emphasize inhibition (). Conduct dose-response assays to delineate roles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.